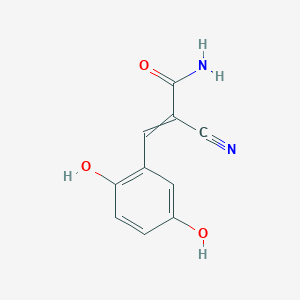
2-Propenamide, 2-cyano-3-(2,5-dihydroxyphenyl)-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenamide, 2-cyano-3-(2,5-dihydroxyphenyl)-, (E)- is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a propenamide group, a cyano group, and a dihydroxyphenyl group. The (E)- configuration indicates the specific geometric isomerism of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-cyano-3-(2,5-dihydroxyphenyl)-, (E)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dihydroxybenzaldehyde with cyanoacetamide in the presence of a base, followed by the addition of an appropriate amide source. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
化学反応の分析
Types of Reactions
2-Propenamide, 2-cyano-3-(2,5-dihydroxyphenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
2-Propenamide, 2-cyano-3-(2,5-dihydroxyphenyl)-, (E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects includes studies on its antioxidant and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which 2-Propenamide, 2-cyano-3-(2,5-dihydroxyphenyl)-, (E)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity. Additionally, its antioxidant properties enable it to scavenge free radicals, reducing oxidative stress in biological systems.
類似化合物との比較
Similar Compounds
2-Propenamide, 2-cyano-3-(3,4-dihydroxyphenyl)-, (E)-: Similar structure but with different hydroxyl group positions.
2-Propenamide, 2-cyano-3-(2,4-dihydroxyphenyl)-, (E)-: Another isomer with different hydroxyl group positions.
Uniqueness
2-Propenamide, 2-cyano-3-(2,5-dihydroxyphenyl)-, (E)- is unique due to its specific hydroxyl group positions, which influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
136206-65-0 |
|---|---|
分子式 |
C10H8N2O3 |
分子量 |
204.18 g/mol |
IUPAC名 |
2-cyano-3-(2,5-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-4-8(13)1-2-9(6)14/h1-4,13-14H,(H2,12,15) |
InChIキー |
AEEPXYZNJPKDOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)C=C(C#N)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


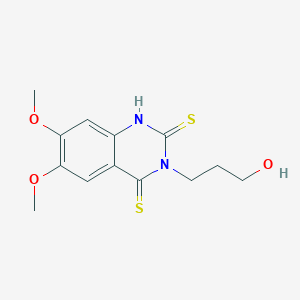
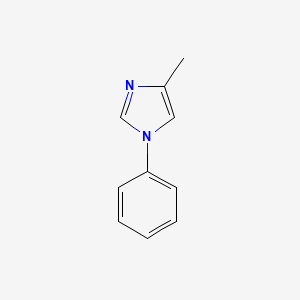
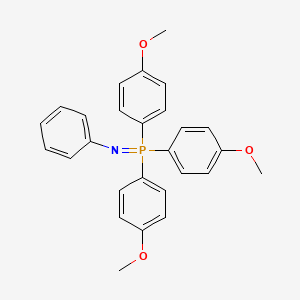
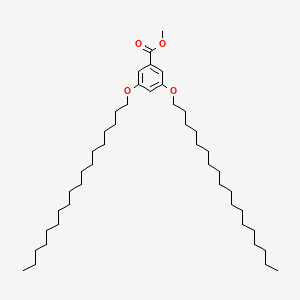
![5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine](/img/structure/B14265763.png)
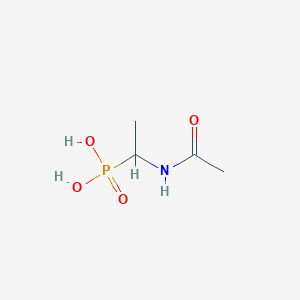

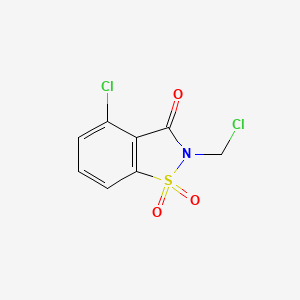
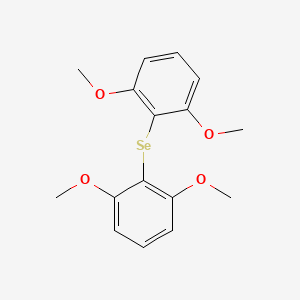
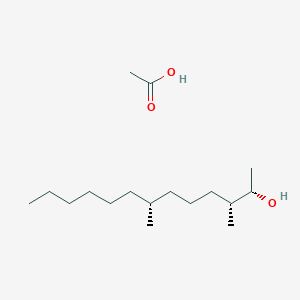

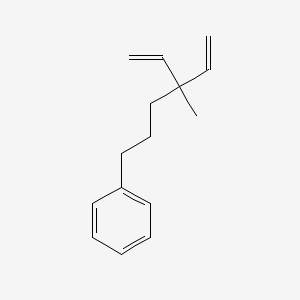
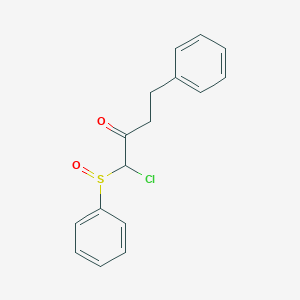
![Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide](/img/structure/B14265810.png)
